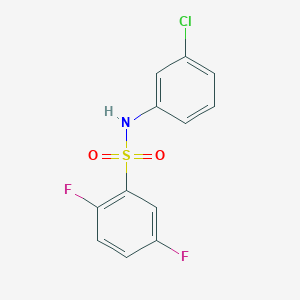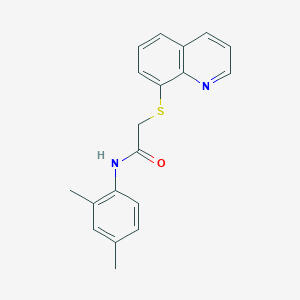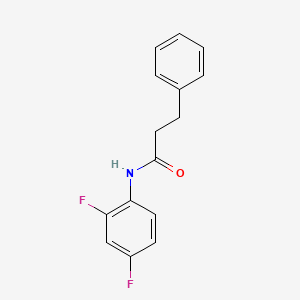![molecular formula C16H17NO3 B5767381 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. Although MDMA has been used recreationally, it has also been studied for its potential therapeutic benefits.
作用機序
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are associated with mood regulation, pleasure, and arousal. The increased release of these neurotransmitters is thought to be responsible for the euphoric and empathogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is associated with social bonding and trust. These effects contribute to the feelings of euphoria and empathy experienced by users.
実験室実験の利点と制限
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline has several advantages and limitations for use in lab experiments. One advantage is its ability to increase empathy and reduce fear, which may be beneficial in studying social behavior and anxiety. However, this compound also has several limitations, including its potential for abuse and neurotoxicity. These limitations must be taken into consideration when designing experiments involving this compound.
将来の方向性
There are several future directions for research involving N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and addiction. Additionally, further research is needed to fully understand the long-term effects of this compound use and its potential for neurotoxicity. Finally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a synthetic compound that has gained popularity for its euphoric and empathogenic effects. Although it has been used recreationally, it has also been studied for its potential therapeutic benefits. This compound works by increasing the release of neurotransmitters in the brain and has several biochemical and physiological effects. While it has advantages for use in lab experiments, it also has limitations that must be taken into consideration. Finally, there are several future directions for research involving this compound, including its potential use in the treatment of other psychiatric disorders and further studies on its long-term effects.
合成法
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline involves several steps, including the condensation of 3,4-methylenedioxyphenylacetone with methylamine, followed by reduction with sodium borohydride. The resulting product is then purified and crystallized to yield this compound.
科学的研究の応用
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline has been studied for its potential therapeutic benefits, including its use in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Several clinical trials have been conducted, and the results have been promising. This compound has been shown to increase empathy and reduce fear, which may be beneficial in treating PTSD.
特性
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-5-3-4-6-13(11)17-9-12-7-14(18-2)16-15(8-12)19-10-20-16/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWPJOMMRUZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC3=C(C(=C2)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)

![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)

![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)


![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)
